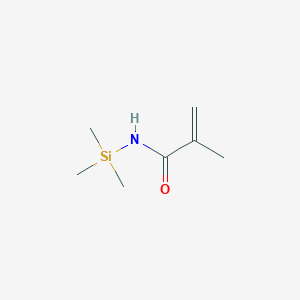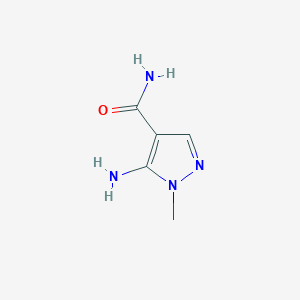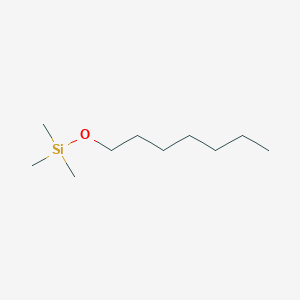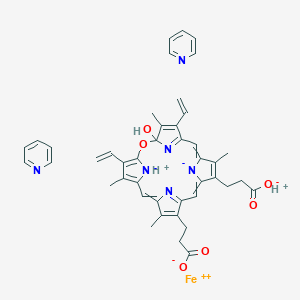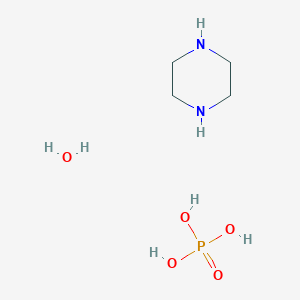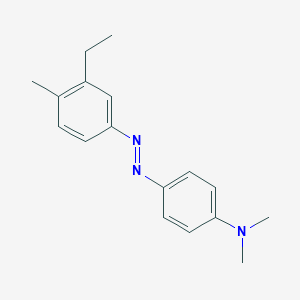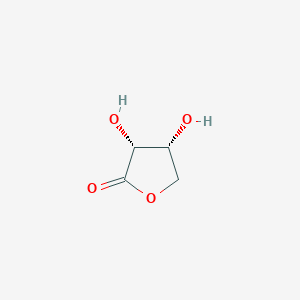
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid riboside is a form of vitamin B3, also known as niacin. It is a pyridine-nucleoside and serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Nicotinic acid riboside has gained attention for its potential health benefits, particularly in boosting NAD+ levels, which play a vital role in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic acid riboside can be synthesized through several methods. One common approach involves the reduction of nicotinamide riboside chloride using sodium dithionite as a reducing agent. This reaction is typically carried out in an aqueous solution at room temperature under anaerobic conditions to achieve high yields .
Industrial Production Methods: Industrial production of nicotinic acid riboside often involves biocatalytic processes. These methods utilize engineered enzymes to convert nicotinamide riboside into nicotinic acid riboside efficiently. The biocatalytic approach is considered more sustainable and economical compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid riboside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid.
Reduction: Reduction reactions can convert it into dihydronicotinic acid riboside.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products:
Oxidation: Nicotinic acid.
Reduction: Dihydronicotinic acid riboside.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Nicotinic acid riboside has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of NAD+ and related compounds.
Biology: Studies have shown its role in cellular metabolism and energy production.
Medicine: It is being investigated for its potential in treating metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.
Industry: It is used in the production of dietary supplements aimed at boosting NAD+ levels .
Mechanism of Action
Nicotinic acid riboside exerts its effects primarily through its conversion to NAD+. NAD+ is essential for various cellular processes, including:
Energy Metabolism: It acts as a coenzyme in redox reactions, facilitating the transfer of electrons.
DNA Repair: NAD+ is involved in the repair of damaged DNA.
Sirtuin Activation: It activates sirtuins, a family of proteins that regulate cellular health and longevity
Comparison with Similar Compounds
Nicotinamide Riboside: Another form of vitamin B3 that also serves as a precursor to NAD+.
Nicotinamide Mononucleotide: A direct precursor to NAD+ with similar health benefits.
Nicotinic Acid: A form of vitamin B3 that can be converted into NAD+ through different metabolic pathways.
Uniqueness: Nicotinic acid riboside is unique in its ability to efficiently boost NAD+ levels with fewer side effects compared to other NAD+ precursors. Its biocatalytic production methods also make it a more sustainable option .
Properties
CAS No. |
16517-83-2 |
|---|---|
Molecular Formula |
C21H15NO7S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C21H15NO7S/c1-28-11-6-8-12(9-7-11)30(26,27)29-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3 |
InChI Key |
FAYSAYVCKNLINZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Key on ui other cas no. |
16517-83-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






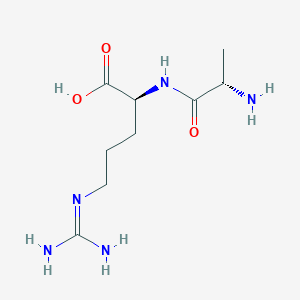
![5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one](/img/structure/B97524.png)
